9-(3,5-dibromo-2-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(3,5-DIBROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-DIBROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired acridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-DIBROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3,5-dibromo-2-methoxybenzoic acid, while substitution of the bromine atoms can produce various substituted derivatives .
Scientific Research Applications
9-(3,5-DIBROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(3,5-DIBROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, its derivatives have been shown to inhibit topoisomerases and tubulin, which are essential for cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles: These compounds also contain halogen atoms and have shown significant antitumor activity.
Pyrrolomycins: These are another class of halogenated compounds with broad-spectrum biological activities, including antibacterial and antifungal properties.
Uniqueness
9-(3,5-DIBROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its specific combination of bromine atoms and a methoxy group attached to a phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H27Br2NO3 |
---|---|
Molecular Weight |
537.3 g/mol |
IUPAC Name |
9-(3,5-dibromo-2-methoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C24H27Br2NO3/c1-23(2)8-15-20(17(28)10-23)19(13-6-12(25)7-14(26)22(13)30-5)21-16(27-15)9-24(3,4)11-18(21)29/h6-7,19,27H,8-11H2,1-5H3 |
InChI Key |
ANYCOTGCDBEITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=CC(=C4)Br)Br)OC)C(=O)C1)C |
Origin of Product |
United States |
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